Ripk1-IN-17

Description

BenchChem offers high-quality Ripk1-IN-17 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ripk1-IN-17 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H19F4N3O3S |

|---|---|

Molecular Weight |

529.5 g/mol |

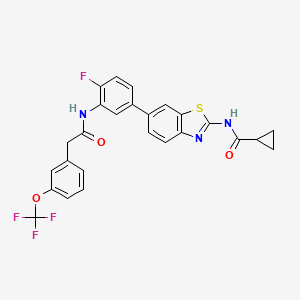

IUPAC Name |

N-[6-[4-fluoro-3-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]phenyl]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide |

InChI |

InChI=1S/C26H19F4N3O3S/c27-19-8-6-16(17-7-9-20-22(13-17)37-25(32-20)33-24(35)15-4-5-15)12-21(19)31-23(34)11-14-2-1-3-18(10-14)36-26(28,29)30/h1-3,6-10,12-13,15H,4-5,11H2,(H,31,34)(H,32,33,35) |

InChI Key |

WMBZXRBCKZDGOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)C4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Ripk1-IN-17: A Technical Guide to its Mechanism of Action in Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, is a lytic and inflammatory mode of cell death implicated in a growing number of human pathologies, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. At the core of the necroptotic signaling cascade lies the Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase that acts as a critical molecular switch. The kinase activity of RIPK1 is essential for the initiation of necroptosis, making it a prime therapeutic target. Ripk1-IN-17 has emerged as a potent and selective inhibitor of RIPK1, offering a valuable tool for the study of necroptosis and a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the mechanism of action of Ripk1-IN-17, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a programmed cell death pathway that is morphologically characterized by cell swelling, organelle dysfunction, and eventual plasma membrane rupture, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[1][2] Unlike apoptosis, which is a non-inflammatory and caspase-dependent process, necroptosis is caspase-independent and is executed by a core machinery involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.

Under normal physiological conditions, in response to stimuli such as Tumor Necrosis Factor (TNF), RIPK1 is recruited to the TNFR1 signaling complex (Complex I) where it primarily functions as a scaffold to promote cell survival and pro-inflammatory signaling through the activation of NF-κB.[3][4] However, under conditions where caspase-8 is inhibited or absent, RIPK1 can transition to a pro-death role. The kinase activity of RIPK1 becomes activated through autophosphorylation, leading to the recruitment and activation of RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs). This interaction results in the formation of a functional amyloid-like signaling complex known as the necrosome.[5] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, culminating in necroptotic cell death.

Ripk1-IN-17: A Selective Inhibitor of RIPK1 Kinase Activity

Ripk1-IN-17 is a potent and selective, orally active inhibitor of RIPK1 kinase. Its primary mechanism of action is the direct inhibition of the kinase activity of RIPK1, thereby preventing the initial autophosphorylation step required for the activation of the necroptotic cascade.

Quantitative Data

The following table summarizes the available quantitative data for Ripk1-IN-17.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Kd) | 17 nM | Not Specified | Not Specified |

Mechanism of Action of Ripk1-IN-17 on Necroptosis

Ripk1-IN-17 exerts its inhibitory effect on necroptosis by targeting the kinase domain of RIPK1. By binding to RIPK1, it prevents the autophosphorylation of the kinase, a critical event for the recruitment and activation of RIPK3. This blockade of RIPK1 kinase activity has a cascading effect on the downstream signaling events:

-

Inhibition of Necrosome Formation: By preventing the activation of RIPK1, Ripk1-IN-17 inhibits the formation of the RIPK1-RIPK3 necrosome complex.

-

Prevention of RIPK3 and MLKL Phosphorylation: Consequently, the phosphorylation of RIPK3 and its substrate, MLKL, is abrogated.

-

Blockade of MLKL Translocation: The inhibition of MLKL phosphorylation prevents its oligomerization and translocation to the plasma membrane.

-

Inhibition of Necroptotic Cell Death: Ultimately, Ripk1-IN-17 effectively blocks the execution phase of necroptosis, preserving plasma membrane integrity and preventing the release of DAMPs.

Importantly, Ripk1-IN-17 is reported to be selective for RIPK1 and does not significantly inhibit RIPK3 directly, highlighting its targeted mechanism of action. In vivo studies have demonstrated that Ripk1-IN-17 can protect mice from hypothermia and death in a model of systemic inflammatory response syndrome (SIRS), underscoring its potential therapeutic relevance.

Signaling Pathways and Experimental Workflows

Necroptosis Signaling Pathway

Experimental Workflow for Evaluating Ripk1-IN-17 Efficacy

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of RIPK1 inhibitors like Ripk1-IN-17. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necroptosis.

Materials:

-

Cells susceptible to necroptosis (e.g., HT-29, L929, FADD-deficient Jurkat cells)

-

Complete cell culture medium

-

Ripk1-IN-17 (in DMSO)

-

Necroptosis-inducing agents (e.g., human or mouse TNFα, SMAC mimetic like Birinapant, pan-caspase inhibitor like z-VAD-fmk)

-

LDH cytotoxicity assay kit

-

96-well clear-bottom plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.

-

Inhibitor Pre-treatment: Prepare serial dilutions of Ripk1-IN-17 in complete medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO). Incubate for 1-2 hours.

-

Induction of Necroptosis: Add the necroptosis-inducing cocktail (e.g., TNFα and z-VAD-fmk) to the wells. Include control wells with cells only (background), cells with inducing agents but no inhibitor (maximum LDH release), and a lysis control (add lysis buffer from the kit 15 minutes before the end of the incubation).

-

Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for the specific cell line.

-

LDH Measurement: Carefully transfer the supernatant to a new 96-well plate. Follow the manufacturer's instructions for the LDH assay kit to prepare the reaction mixture and measure the absorbance at the recommended wavelength.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual. Plot the percentage of cytotoxicity against the concentration of Ripk1-IN-17 to determine the EC50 value.

Western Blot Analysis of Necroptosis Signaling

This method is used to detect the phosphorylation status of key proteins in the necroptosis pathway.

Materials:

-

Cells treated as described in the cell viability assay (in 6-well or 12-well plates)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of Ripk1-IN-17 to inhibit the enzymatic activity of RIPK1.

Materials:

-

Recombinant human RIPK1 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., myelin basic protein or a specific peptide substrate)

-

Ripk1-IN-17 (in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay kit or similar

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Assay Setup: In a multi-well plate, add the kinase buffer, recombinant RIPK1, and varying concentrations of Ripk1-IN-17. Include a no-inhibitor control and a no-enzyme control.

-

Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Ripk1-IN-17. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

Ripk1-IN-17 is a valuable research tool for dissecting the molecular mechanisms of necroptosis. Its potency and selectivity for RIPK1 make it a suitable probe for both in vitro and in vivo studies. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data and detailed experimental protocols. As our understanding of the role of necroptosis in various diseases continues to expand, the use of specific inhibitors like Ripk1-IN-17 will be instrumental in validating RIPK1 as a therapeutic target and in the development of novel treatments for a range of inflammatory and degenerative conditions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor-interacting protein kinase 1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Ripk1-IN-17

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-interacting serine/threonine-protein kinase 1 (Ripk1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including necroptosis and apoptosis. Its pivotal role in various pathological conditions has established it as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery and synthesis of Ripk1-IN-17, a potent and selective inhibitor of Ripk1. This document details the scientific rationale for targeting Ripk1, the synthetic chemistry route to Ripk1-IN-17, its biological activity, and the experimental protocols utilized for its characterization. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this significant small molecule inhibitor.

Introduction: The Rationale for Targeting Ripk1

Ripk1 is a multifaceted protein that functions as a key signaling node in cellular responses to various stimuli, including tumor necrosis factor (TNF). It possesses both kinase and scaffolding functions that dictate cell fate towards survival, apoptosis, or necroptosis.[1][2][3] Dysregulation of Ripk1 kinase activity has been implicated in the pathogenesis of numerous diseases, making it an attractive target for therapeutic intervention.

The kinase activity of Ripk1 is essential for the initiation of necroptosis, a form of programmed necrosis that contributes to inflammation and tissue damage.[1][2] Pharmacological inhibition of Ripk1 kinase has demonstrated therapeutic potential in preclinical models of diseases such as sepsis, psoriasis, rheumatoid arthritis, and neurodegenerative disorders. Ripk1-IN-17 was developed as a selective inhibitor to probe the therapeutic hypothesis of targeting Ripk1 kinase activity.

Ripk1 Signaling Pathways

Ripk1 plays a central role in multiple signaling cascades, most notably downstream of the TNF receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I, which promotes cell survival and pro-inflammatory gene expression through the activation of NF-κB. In this complex, Ripk1 primarily functions as a scaffold.

Under conditions where components of Complex I are depleted or inhibited, Ripk1 can dissociate and form a cytosolic complex known as the necrosome (Complex IIb) with Ripk3 and mixed-lineage kinase domain-like pseudokinase (MLKL), leading to necroptosis. Alternatively, Ripk1 can participate in the formation of Complex IIa with FADD and caspase-8 to induce apoptosis. The kinase activity of Ripk1 is crucial for the activation of these cell death pathways.

Discovery and Synthesis of Ripk1-IN-17

Ripk1-IN-17 was identified as a selective Ripk1 inhibitor based on a pyrazolo[3,4-d]pyrimidine scaffold, which is a common core structure in many kinase inhibitors. It is an analog of WEHI-345, a known RIPK2 inhibitor, highlighting that minor structural modifications can significantly alter kinase selectivity.

Synthetic Pathway

The synthesis of Ripk1-IN-17, chemically named N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide, follows a multi-step synthetic route starting from commercially available materials. The key steps involve the construction of the pyrazolopyrimidine core followed by the addition of the side chains. While the exact, detailed protocol for Ripk1-IN-17 is not publicly available, a plausible synthetic scheme based on the synthesis of similar pyrazolopyrimidine derivatives is presented below.

Biological Activity and Quantitative Data

Ripk1-IN-17 is a potent and selective inhibitor of Ripk1 kinase activity. Its inhibitory profile has been characterized through various in vitro and cellular assays.

In Vitro and Cellular Activity

The following table summarizes the key quantitative data for Ripk1-IN-17.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Kd) | 17 nM | Biochemical Assay | N/A |

| IC50 (Ripk1 kinase) | N/A | Biochemical Assay | N/A |

| EC50 (Cellular Necroptosis) | N/A | Cellular Assay | N/A |

Note: Specific IC50 and EC50 values for Ripk1-IN-17 are not publicly available in the reviewed literature. The Kd value indicates high-affinity binding to the target.

Pharmacokinetic Properties

Ripk1-IN-17 is described as an orally active inhibitor, suggesting it possesses favorable pharmacokinetic properties for in vivo studies. The table below would typically summarize key pharmacokinetic parameters.

| Parameter | Value | Species | Route of Administration | Reference |

| Oral Bioavailability (%) | N/A | N/A | Oral | N/A |

| Half-life (t1/2) | N/A | N/A | N/A | N/A |

| Cmax | N/A | N/A | N/A | N/A |

| AUC | N/A | N/A | N/A | N/A |

Note: Detailed pharmacokinetic data for Ripk1-IN-17 are not publicly available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments that would be used to characterize a novel Ripk1 inhibitor like Ripk1-IN-17.

Synthesis of Pyrazolo[3,4-d]pyrimidine Core (General Procedure)

A mixture of an appropriate 3-amino-1H-pyrazole-4-carbonitrile derivative and formamide is heated at reflux for several hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the corresponding 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

In Vitro Kinase Inhibition Assay (General Procedure)

The inhibitory activity of Ripk1-IN-17 against Ripk1 kinase can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction.

-

A reaction mixture containing Ripk1 enzyme, substrate (e.g., myelin basic protein), ATP, and varying concentrations of the inhibitor is prepared in a kinase buffer.

-

The reaction is initiated by the addition of ATP and incubated at room temperature.

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal.

-

The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Necroptosis Assay (General Procedure)

The ability of Ripk1-IN-17 to inhibit necroptosis in a cellular context can be assessed using a cell-based assay.

-

A suitable cell line, such as human HT-29 colon adenocarcinoma cells or mouse L929 fibrosarcoma cells, is seeded in 96-well plates.

-

The cells are pre-treated with varying concentrations of Ripk1-IN-17 for a specified period.

-

Necroptosis is induced by treating the cells with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK).

-

Cell viability is measured after an incubation period using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring the release of lactate dehydrogenase (LDH).

-

EC50 values are determined by plotting the percentage of cell death inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Study (General Procedure)

The in vivo efficacy of Ripk1-IN-17 can be evaluated in a mouse model of systemic inflammatory response syndrome (SIRS) induced by TNF-α.

-

Mice are administered with Ripk1-IN-17 or vehicle control via an appropriate route (e.g., oral gavage).

-

After a specified pre-treatment time, mice are challenged with a lethal dose of mouse TNF-α.

-

Survival is monitored over a defined period.

-

In separate cohorts, body temperature can be monitored, and blood samples can be collected to measure inflammatory cytokine levels (e.g., IL-6, IL-1β) by ELISA.

Conclusion

Ripk1-IN-17 is a valuable chemical probe for studying the biological roles of Ripk1 kinase and a promising lead compound for the development of therapeutics for inflammatory and neurodegenerative diseases. Its pyrazolo[3,4-d]pyrimidine core represents a versatile scaffold for the design of potent and selective kinase inhibitors. Further detailed characterization of its pharmacokinetic and pharmacodynamic properties will be crucial for its advancement into clinical development. This guide provides a foundational understanding of the discovery, synthesis, and biological evaluation of this important Ripk1 inhibitor.

References

- 1. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of Ripk1-IN-17 in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of Ripk1-IN-17, a selective inhibitor of RIPK1, and its potential in modulating inflammatory responses. This document details the mechanism of action of Ripk1-IN-17, presents key preclinical data, and provides comprehensive experimental protocols for its investigation. Through a combination of structured data, detailed methodologies, and visual signaling pathways, this guide serves as a valuable resource for researchers and drug development professionals working to unlock the therapeutic potential of RIPK1 inhibition.

Introduction to RIPK1 and Its Role in Inflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a central node in cellular signaling pathways, governing cell survival, apoptosis, and necroptosis.[1][2][3][4] Its activity is intricately regulated by post-translational modifications, particularly ubiquitination and phosphorylation.[5] In response to stimuli such as tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate either pro-survival signaling through the NF-κB pathway or programmed cell death.

The kinase activity of RIPK1 is essential for the execution of necroptosis, a form of programmed necrosis that is highly inflammatory due to the release of damage-associated molecular patterns (DAMPs). Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of numerous autoimmune, inflammatory, and neurodegenerative disorders, making it a compelling target for therapeutic intervention.

Ripk1-IN-17: A Selective RIPK1 Kinase Inhibitor

Ripk1-IN-17 is a potent and selective, orally active inhibitor of RIPK1 kinase activity. It exhibits a high affinity for RIPK1 with a dissociation constant (Kd) of 17 nM. By specifically targeting the kinase function of RIPK1, Ripk1-IN-17 effectively blocks the necroptotic signaling cascade, preventing the phosphorylation of downstream effectors RIPK3 and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL). This targeted inhibition of necroptosis, without significantly affecting apoptosis, underscores its potential as a specific modulator of inflammatory cell death. Preclinical studies have demonstrated the in vivo efficacy of Ripk1-IN-17 in a mouse model of systemic inflammatory response syndrome (SIRS), where it protected against hypothermia and mortality.

Quantitative Data for RIPK1 Inhibitors

The following table summarizes key quantitative data for Ripk1-IN-17 and other notable RIPK1 inhibitors for comparative analysis.

| Inhibitor | Target | Assay Type | Value | Reference |

| Ripk1-IN-17 | RIPK1 | Binding Affinity (Kd) | 17 nM | |

| Necrostatin-1 (Nec-1) | RIPK1 | Necroptosis Inhibition (EC50) | 494 nM (Jurkat cells) | |

| Necrostatin-1s (Nec-1s) | RIPK1 | Kinase Inhibition (IC50) | ~20 µM (in vitro) | |

| GSK2982772 | RIPK1 | Kinase Inhibition (IC50) | 1.0 nM (FP assay) | |

| GNE684 | RIPK1 | Kinase Inhibition (Ki) | 21 nM (human) | |

| RIPA-56 | RIPK1 | Kinase Inhibition (IC50) | 13 nM | |

| PK68 | RIPK1 | Kinase Inhibition (IC50) | 90 nM |

Key Signaling Pathways Involving RIPK1

The signaling cascades initiated by RIPK1 are complex and context-dependent. Below are graphical representations of the primary pathways modulated by RIPK1 activity.

TNF-α Induced NF-κB, Apoptosis, and Necroptosis Signaling

Caption: TNF-α signaling pathways leading to survival, apoptosis, or necroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity and efficacy of RIPK1 inhibitors like Ripk1-IN-17.

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on RIPK1's enzymatic activity.

Objective: To determine the IC50 value of Ripk1-IN-17 for RIPK1 kinase.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Ripk1-IN-17 (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Ripk1-IN-17 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

In a multi-well plate, add the recombinant RIPK1 enzyme and the MBP substrate to the kinase assay buffer.

-

Add the diluted Ripk1-IN-17 or DMSO (vehicle control) to the appropriate wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km for RIPK1 if known.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C or room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then quantified via a luciferase/luciferin reaction.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each Ripk1-IN-17 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement of a compound in a cellular context.

Objective: To confirm that Ripk1-IN-17 binds to and stabilizes RIPK1 in intact cells.

Materials:

-

Human cell line expressing RIPK1 (e.g., HT-29)

-

Cell culture medium and supplements

-

Ripk1-IN-17 dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., NP-40 or RIPA buffer) with protease and phosphatase inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies)

-

Primary antibody against RIPK1

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Procedure:

-

Cell Treatment: Culture HT-29 cells to ~80-90% confluency. Treat the cells with various concentrations of Ripk1-IN-17 or DMSO (vehicle control) for a specific duration (e.g., 1 hour) at 37°C.

-

Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Use a thermal cycler to heat the samples across a range of temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes), followed by a cooling step.

-

Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Western Blot Analysis:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with a primary antibody specific for RIPK1.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for RIPK1 at each temperature for both the vehicle- and Ripk1-IN-17-treated samples. Plot the relative amount of soluble RIPK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Ripk1-IN-17 indicates target stabilization and engagement.

Animal Model: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

This in vivo model is used to assess the efficacy of anti-inflammatory compounds in a systemic inflammatory setting.

Objective: To evaluate the protective effects of Ripk1-IN-17 against TNF-α-induced inflammation and lethality in mice.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

Recombinant murine TNF-α

-

Ripk1-IN-17 formulated for oral administration

-

Vehicle control for Ripk1-IN-17

-

Sterile saline

-

Equipment for oral gavage and intravenous or intraperitoneal injections

-

Rectal thermometer for monitoring body temperature

-

Equipment for blood collection (e.g., via cardiac puncture or tail vein)

-

ELISA kits or multiplex bead arrays for cytokine measurement (e.g., IL-6, TNF-α)

Procedure:

-

Acclimatize mice to the experimental conditions.

-

Administer Ripk1-IN-17 or vehicle control to the mice via oral gavage at predetermined doses and time points before the TNF-α challenge.

-

Induce SIRS by injecting a lethal or sub-lethal dose of TNF-α (e.g., 15-20 mg/kg) intravenously or intraperitoneally.

-

Monitor the mice for signs of morbidity and mortality at regular intervals for up to 48 hours.

-

Measure core body temperature using a rectal thermometer at baseline and at various time points post-TNF-α injection. A drop in body temperature is a key indicator of shock.

-

At specific time points, collect blood samples to measure plasma levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or a multiplex bead array.

-

At the end of the experiment, tissues can be harvested for histological analysis or further biochemical assays.

-

Data Analysis: Compare the survival curves, changes in body temperature, and cytokine levels between the Ripk1-IN-17-treated and vehicle-treated groups.

Experimental Workflows and Logical Relationships

Visualizing the workflow of experiments and the logical connections between different stages of investigation is crucial for efficient research planning.

Drug Discovery and Validation Workflow for a RIPK1 Inhibitor

Caption: A typical workflow for the discovery and validation of a RIPK1 inhibitor.

Conclusion

Ripk1-IN-17 represents a promising therapeutic candidate for the treatment of a wide array of inflammatory diseases. Its high selectivity and potency in inhibiting the kinase activity of RIPK1 offer a targeted approach to mitigating the detrimental effects of necroptotic cell death and inflammation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into Ripk1-IN-17 and other RIPK1 inhibitors, ultimately accelerating the translation of this promising therapeutic strategy from the laboratory to the clinic. The continued exploration of RIPK1's role in disease pathogenesis, aided by specific and potent inhibitors, will undoubtedly pave the way for novel treatments for patients suffering from debilitating inflammatory conditions.

References

- 1. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Mouse Cytokines in Immunology and Disease Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 5. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Cellular Targets of Ripk1-IN-17 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, orchestrating signaling pathways that lead to inflammation, survival, or programmed cell death in the form of apoptosis and necroptosis.[1][2][3] Its dual role as both a scaffold and an active kinase makes it a complex and compelling target for therapeutic intervention in a host of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[4][5] This technical guide focuses on Ripk1-IN-17, a selective inhibitor of RIPK1, and its cellular targets within the apoptotic pathway. While primarily characterized as a potent inhibitor of necroptosis, understanding its impact on apoptosis is crucial for a comprehensive assessment of its therapeutic potential.

Ripk1-IN-17 is an orally active and selective inhibitor of RIPK1 with a dissociation constant (Kd) of 17 nM. It functions by inhibiting the kinase activity of RIPK1, which is a critical step in the signaling cascade that leads to programmed cell death. Specifically, it has been shown to inhibit the phosphorylation of RIPK1, RIPK3, and the downstream effector, Mixed Lineage Kinase Domain-like protein (MLKL), thereby blocking the necroptotic pathway. Although its primary characterization is in the context of necroptosis, the intricate crosstalk between apoptosis and necroptosis necessitates a detailed examination of its effects on apoptotic signaling.

Core Cellular Target: RIPK1 Kinase Domain

The primary cellular target of Ripk1-IN-17 is the kinase domain of RIPK1. RIPK1 is a multi-domain protein containing an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain. The kinase activity of RIPK1 is essential for its role in initiating both necroptosis and a specific form of apoptosis known as RIPK1-dependent apoptosis (RDA).

Ripk1-IN-17, by binding to the kinase domain, prevents the autophosphorylation of RIPK1 on key residues such as Ser166. This autophosphorylation is a critical activation step that allows RIPK1 to recruit and phosphorylate downstream substrates, thereby propagating the cell death signal. Inhibition of this initial activation step is the central mechanism by which Ripk1-IN-17 modulates RIPK1-mediated signaling pathways.

Modulation of Apoptotic Signaling Pathways

The role of RIPK1 in apoptosis is multifaceted and context-dependent. While RIPK1 is not essential for all forms of apoptosis, its kinase activity is required for apoptosis under specific conditions, such as in the absence of cellular inhibitor of apoptosis proteins (cIAPs). Ripk1-IN-17, by inhibiting the kinase function of RIPK1, can therefore influence the cellular decision between survival, apoptosis, and necroptosis.

TNF-α Induced Apoptosis

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine that can induce a range of cellular responses, including apoptosis. Upon binding to its receptor, TNFR1, a signaling complex known as Complex I is formed at the membrane. In this complex, RIPK1 is typically polyubiquitinated, which leads to the activation of pro-survival pathways like NF-κB.

However, under conditions where cIAPs are depleted or inhibited, RIPK1 is not efficiently ubiquitinated and can dissociate from the membrane to form a cytosolic death-inducing complex, known as Complex II or the "ripoptosome." Complex II consists of RIPK1, FADD (Fas-associated death domain protein), and pro-caspase-8. The kinase activity of RIPK1 is crucial for the assembly and activation of this complex, leading to the cleavage and activation of caspase-8, which in turn initiates the caspase cascade and execution of apoptosis.

Ripk1-IN-17, by inhibiting the kinase activity of RIPK1, is expected to prevent the formation and/or activation of Complex II, thereby inhibiting RIPK1-dependent apoptosis.

Quantitative Data

As of the latest available information, specific quantitative data (e.g., IC50 values) for the inhibitory effect of Ripk1-IN-17 on apoptosis is not extensively published in peer-reviewed literature. The primary characterization of this compound has been in the context of necroptosis. However, based on its known high potency against RIPK1 kinase activity (Kd = 17 nM), it is anticipated to be a potent inhibitor of RIPK1-dependent apoptosis.

For context, other well-characterized RIPK1 inhibitors have demonstrated efficacy in blocking RIPK1-dependent apoptosis in various cellular models. The table below summarizes representative data for other RIPK1 inhibitors to provide an expected range of potency.

| Inhibitor | Cell Line | Apoptosis Induction Stimulus | IC50 / EC50 (nM) | Reference |

| Necrostatin-1 (Nec-1) | Jurkat | FasL + z-VAD-fmk | 490 | |

| GSK'772 | MEFs | TNF + TAK1i | ~10-100 (species-dependent) | |

| UAMC-3861 | MEFs | TNF + TAK1i | <10 | |

| PK68 | MEF | TNF + z-VAD-fmk | 760 (EC50 for necroptosis) |

Note: Data for Nec-1 and PK68 in this context primarily refers to the inhibition of necroptosis, which is often studied alongside apoptosis. The IC50/EC50 values for RIPK1-dependent apoptosis are expected to be in a similar range.

Experimental Protocols

To assess the cellular targets and efficacy of Ripk1-IN-17 in apoptosis, a series of biochemical and cell-based assays are essential. The following are detailed methodologies for key experiments.

RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of RIPK1 by detecting the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant active RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer

-

Ripk1-IN-17

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well opaque plates

Procedure:

-

Prepare serial dilutions of Ripk1-IN-17 in the appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add 3 µL of diluted active RIPK1.

-

Add 1 µL of the Ripk1-IN-17 dilution or vehicle control to the wells.

-

Incubate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 1 µL of a solution containing ATP and MBP substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate IC50 values from the dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured in 96-well plates

-

Ripk1-IN-17

-

Apoptosis-inducing agent (e.g., TNF-α + cycloheximide or SMAC mimetic)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of Ripk1-IN-17 for a specified time (e.g., 1 hour).

-

Induce apoptosis by adding the appropriate stimulus (e.g., TNF-α and cycloheximide).

-

Incubate for the desired duration (e.g., 24-48 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis of Key Signaling Proteins

This technique allows for the detection and semi-quantification of specific proteins to assess the activation state of the apoptotic pathway.

Materials:

-

Cells treated as described for the cell viability assay

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RIPK1 (Ser166), anti-cleaved caspase-8, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

Conclusion

Ripk1-IN-17 is a potent and selective inhibitor of RIPK1 kinase activity, a key regulator of both necroptosis and RIPK1-dependent apoptosis. While its primary role in inhibiting necroptosis is well-established, its mechanism of action strongly suggests a significant impact on apoptotic signaling, particularly in cellular contexts where RIPK1 kinase activity is a driver of apoptosis. By preventing the activation of RIPK1, Ripk1-IN-17 is poised to block the formation of the death-inducing Complex II, thereby inhibiting the activation of caspase-8 and the subsequent apoptotic cascade.

Further research, including detailed dose-response studies in various apoptotic models and comprehensive analysis of downstream signaling events, is necessary to fully elucidate the precise cellular targets and therapeutic potential of Ripk1-IN-17 in the context of apoptosis. The experimental protocols provided in this guide offer a robust framework for conducting such investigations. As our understanding of the intricate interplay between different cell death pathways continues to evolve, targeted inhibitors like Ripk1-IN-17 will be invaluable tools for both basic research and the development of novel therapeutic strategies.

References

Ripk1-IN-17: A Technical Guide for the Investigation of Neuroinflammatory Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation, apoptosis, and necroptosis, positioning it as a key therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[1][2] The kinase activity of RIPK1, in particular, is a central driver of pathological cell death and inflammatory signaling in the central nervous system (CNS).[2][3] This technical guide focuses on Ripk1-IN-17, a potent and selective inhibitor of RIPK1, as a valuable tool for studying the role of RIPK1-mediated pathways in neuroinflammatory disorders.

Ripk1-IN-17 is an orally active and selective inhibitor of RIPK1 with a binding affinity (Kd) of 17 nM.[4] It demonstrates specificity by not significantly inhibiting the related kinase RIPK3. Its primary mechanism of action is the inhibition of RIPK1 kinase activity, which in turn blocks the phosphorylation of downstream targets RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), the executioner of necroptosis. This targeted inhibition of necroptosis, without inducing apoptosis, makes Ripk1-IN-17 a precise tool for dissecting the contribution of this specific cell death pathway to neuroinflammation.

This guide provides an in-depth overview of Ripk1-IN-17, including its biochemical properties, detailed experimental protocols for its use in preclinical models of neuroinflammatory disorders, and a summary of its observed effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for Ripk1-IN-17, providing a quick reference for its potency and efficacy in various experimental settings.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 17 nM | Recombinant RIPK1 | |

| Necroptosis Inhibition (EC50) | 0.017 µM | HT-29 cells (TCZ-induced) | |

| In vitro RIPK1 Phosphorylation Inhibition | 1 µM (complete inhibition) | HT-29 cells | |

| In vitro RIPK3/MLKL Phosphorylation Inhibition | 1 nM - 1000 nM (dose-dependent) | HT-29 cells |

Table 1: In Vitro Activity of Ripk1-IN-17

| Animal Model | Dosing (Oral Gavage) | Key Findings | Reference |

| TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) | 1.25, 2.5, or 5 mg/kg (single dose) | Protected against hypothermia and death; Reduced IL-6 and IL-1β levels in various tissues, including the brain. | |

| TNFα-induced SIRS (Tolerability) | 100 mg/kg, 200 mg/kg (single dose) | Good tolerability and safety, with no acute toxic reactions or organ damage observed. |

Table 2: In Vivo Efficacy of Ripk1-IN-17 in a Mouse Model

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving RIPK1 and the points of intervention by Ripk1-IN-17.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Ripk1-IN-17 in the context of neuroinflammation.

In Vitro Necroptosis Inhibition Assay

This protocol is adapted for the use of Ripk1-IN-17 in a human colon adenocarcinoma cell line (HT-29), a common model for studying necroptosis.

1. Materials:

-

HT-29 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

TNF-α (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., BV6)

-

z-VAD-FMK (pan-caspase inhibitor)

-

Ripk1-IN-17

-

DMSO (Dimethyl sulfoxide)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

2. Cell Culture:

-

Maintain HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Passage cells upon reaching 80-90% confluency.

3. Necroptosis Induction and Inhibition:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of Ripk1-IN-17 in DMSO.

-

Pre-treat cells with varying concentrations of Ripk1-IN-17 (e.g., 0.01 µM to 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 1 µM), and z-VAD-FMK (e.g., 20 µM).

-

Incubate the plate for 18-24 hours at 37°C.

4. Assessment of Cell Viability:

-

After incubation, bring the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader to determine cell viability.

-

Calculate the EC50 value of Ripk1-IN-17 for necroptosis inhibition.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This protocol describes the use of Ripk1-IN-17 in a mouse model of acute neuroinflammation induced by LPS.

1. Animals:

-

Male C57BL/6 mice (8-10 weeks old).

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatize mice for at least one week before the experiment.

2. Reagents and Preparation:

-

Lipopolysaccharide (LPS) from E. coli. Dissolve in sterile, pyrogen-free saline.

-

Ripk1-IN-17. Prepare a formulation for oral gavage. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in water. Ensure the inhibitor is fully suspended.

3. Experimental Procedure:

-

Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, Ripk1-IN-17 + LPS).

-

Administer Ripk1-IN-17 (e.g., 10, 30, or 100 mg/kg) or vehicle by oral gavage.

-

One hour after treatment, administer LPS (e.g., 1 mg/kg) or saline via intraperitoneal (i.p.) injection.

-

Monitor animals for signs of sickness behavior.

4. Endpoint Analysis (24 hours post-LPS):

-

Behavioral Assessment: Conduct an open field test to assess locomotor activity and anxiety-like behavior.

-

Tissue Collection: Anesthetize mice and perfuse with ice-cold PBS. Collect brains and other relevant tissues (e.g., spleen, liver).

-

Cytokine Analysis: Homogenize one brain hemisphere and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

-

Western Blot for pRIPK1: From the other brain hemisphere, prepare protein lysates and perform Western blotting to detect phosphorylated RIPK1 (pRIPK1) at Ser166, a marker of RIPK1 activation.

-

Immunohistochemistry (IHC): Fix the brain in 4% paraformaldehyde, process for paraffin embedding or cryosectioning, and perform IHC for markers of microglial and astrocyte activation (e.g., Iba1, GFAP) and pRIPK1.

Adaptations for Other Neuroinflammatory Models

The general principles of Ripk1-IN-17 administration and endpoint analysis can be adapted for other models of neuroinflammatory disorders:

-

Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis: Ripk1-IN-17 can be administered daily by oral gavage starting at the time of immunization or at the onset of clinical signs. Endpoints would include clinical scoring of disease severity, histological analysis of demyelination and immune cell infiltration in the spinal cord, and measurement of inflammatory markers.

-

Traumatic Brain Injury (TBI): In a controlled cortical impact (CCI) model, Ripk1-IN-17 can be administered post-injury. Assessments would include lesion volume measurement, neurological deficit scoring, and analysis of neuronal death and inflammation in the perilesional cortex and hippocampus.

-

Alzheimer's Disease Models (e.g., APP/PS1 mice): Chronic administration of Ripk1-IN-17 in the diet or by daily oral gavage can be evaluated. Endpoints would include assessment of amyloid plaque burden, neuroinflammation (microgliosis and astrogliosis), synaptic protein levels, and cognitive function using tests like the Morris water maze.

Conclusion

Ripk1-IN-17 is a valuable pharmacological tool for elucidating the role of RIPK1 kinase activity in the pathogenesis of neuroinflammatory disorders. Its selectivity and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize Ripk1-IN-17 to investigate the therapeutic potential of targeting RIPK1-mediated necroptosis and neuroinflammation in the CNS. The ability to directly measure the inhibition of RIPK1 phosphorylation in target tissues, alongside functional and pathological outcomes, allows for a robust evaluation of its mechanism of action and efficacy. As research in this field progresses, Ripk1-IN-17 and similar molecules will be instrumental in validating RIPK1 as a druggable target for a host of debilitating neurological conditions.

References

- 1. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]

- 2. congress.sanofimedical.com [congress.sanofimedical.com]

- 3. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIPK1 or RIPK3 deletion prevents progressive neuronal cell death and improves memory function after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of RIPK1 Kinase Inhibition on Cytokine Production in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammatory signaling and cell death pathways in macrophages. Its kinase activity is intricately linked to the production of a wide array of cytokines, making it a compelling therapeutic target for inflammatory diseases. This technical guide provides an in-depth analysis of the impact of RIPK1 kinase inhibition, exemplified by compounds such as Ripk1-IN-17, on cytokine production in macrophages. We will delve into the underlying signaling pathways, present quantitative data from relevant studies, detail experimental protocols, and provide visual representations of the key mechanisms and workflows. While specific data for Ripk1-IN-17 is limited in the public domain, the information presented here is based on extensive research on other potent RIPK1 inhibitors and genetic models, which serve as a strong proxy for understanding its potential effects.

The Role of RIPK1 in Macrophage-Mediated Inflammation

RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of various immune receptors, including Toll-like receptors (TLRs) and tumor necrosis factor receptor 1 (TNFR1).[1][2][3] In macrophages, RIPK1's role is multifaceted; it can act as a scaffold for the activation of pro-survival and pro-inflammatory pathways like NF-κB and MAPK, or its kinase activity can trigger programmed cell death pathways, namely apoptosis and necroptosis.[1][4]

Upon stimulation with ligands such as lipopolysaccharide (LPS) or TNF-α, RIPK1 is recruited to receptor-associated signaling complexes. Within these complexes, the ubiquitination state of RIPK1 is a critical determinant of the downstream signaling outcome. K63-linked ubiquitination of RIPK1 promotes the recruitment of downstream kinases like TAK1 and the IKK complex, leading to the activation of NF-κB and MAPK pathways. These pathways, in turn, drive the transcription of a plethora of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.

Conversely, deubiquitination of RIPK1 can lead to the formation of a death-inducing signaling complex, often referred to as the necrosome when it involves RIPK3 and MLKL, triggering necroptosis, a lytic form of cell death that releases damage-associated molecular patterns (DAMPs) and further amplifies inflammation. The kinase activity of RIPK1 is essential for the execution of necroptosis.

Quantitative Impact of RIPK1 Inhibition on Cytokine Production

Inhibition of RIPK1 kinase activity has been shown to significantly modulate the production of key inflammatory cytokines in macrophages. The following tables summarize quantitative data from studies using RIPK1 inhibitors or kinase-dead mutant macrophages.

Table 1: Effect of RIPK1 Kinase Inhibition on Pro-inflammatory Cytokine Protein Levels in Macrophages

| Cytokine | Stimulus | Macrophage Type | Inhibitor/Mutation | Concentration | % Reduction (approx.) | Reference |

| IL-1β | TNC-TNF | xiap-/- BMDMs | Nec-1s | 10 µM | ~75% | |

| IL-6 | TNC-TNF | xiap-/- BMDMs | Nec-1s | 10 µM | ~80% | |

| IL-18 | TNC-TNF | xiap-/- BMDMs | Nec-1s | 10 µM | ~50% | |

| TNF-α | LPS | WT BMDMs | Nec-1s | 10 µM | Not specified, but significant reduction in mRNA | |

| IL-1β | LPS | WT Mice (in vivo) | RIPK1K45A | N/A | ~60% | |

| TNF-α | LPS | WT Mice (in vivo) | RIPK1K45A | N/A | ~50% |

Table 2: Effect of RIPK1 Kinase Inhibition on Cytokine mRNA Expression in Macrophages

| Gene | Stimulus | Macrophage Type | Inhibitor/Mutation | Time Point | Fold Change vs. Control | Reference |

| Tnf | TNC-TNF | xiap-/- BMDMs | Nec-1s | 2 h | ~50% reduction | |

| Tnf | LPS | WT BMDMs | RIPK1K45A | 6 h | ~40% reduction | |

| Il1b | LPS | WT BMDMs | RIPK1K45A | 6 h | ~70% reduction | |

| Ccl5 | LPS | WT BMDMs | RIPK1K45A | 6 h | ~60% reduction |

BMDMs: Bone Marrow-Derived Macrophages. Nec-1s is a well-characterized inhibitor of RIPK1 kinase activity. RIPK1K45A is a kinase-dead mutant.

Signaling Pathways Modulated by Ripk1-IN-17

Ripk1-IN-17, as a potent and selective inhibitor of RIPK1 kinase activity, is expected to primarily impact the signaling pathways that are dependent on this enzymatic function.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of RIPK1 inhibitors on cytokine production in macrophages.

Macrophage Culture and Stimulation

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are differentiated from bone marrow cells of mice by culturing in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days. Alternatively, a macrophage cell line such as J774A.1 or RAW264.7 can be used.

-

Inhibitor Pre-treatment: Macrophages are pre-treated with Ripk1-IN-17 (or vehicle control) at the desired concentration for 1-2 hours prior to stimulation.

-

Stimulation: Cells are then stimulated with an inflammatory agonist such as LPS (100 ng/mL) or TNF-α (20 ng/mL) for the desired time points (e.g., 4, 8, 24 hours).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: After stimulation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Procedure: The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and measuring the absorbance at a specific wavelength.

-

Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations to determine the cytokine concentrations in the samples.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

-

RNA Isolation: Total RNA is extracted from the stimulated macrophages using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The relative expression levels of cytokine genes (e.g., Tnf, Il6, Il1b) are quantified by qPCR using SYBR Green or TaqMan probes. Gene expression is normalized to a housekeeping gene (e.g., Gapdh, Actb).

-

Data Analysis: The relative fold change in gene expression is calculated using the 2-ΔΔCt method.

Western Blotting for Signaling Protein Activation

-

Protein Extraction: Whole-cell lysates are prepared from stimulated macrophages using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65/p65, p-p38/p38, p-JNK/JNK, and RIPK1).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the impact of Ripk1-IN-17 on macrophage cytokine production.

Conclusion

The inhibition of RIPK1 kinase activity presents a promising strategy for mitigating excessive inflammation driven by macrophages. Potent and selective inhibitors like Ripk1-IN-17 are expected to suppress the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by modulating RIPK1-dependent signaling pathways. The experimental framework provided in this guide offers a robust approach for researchers and drug development professionals to further investigate and characterize the immunomodulatory effects of novel RIPK1 inhibitors. Future studies focusing specifically on Ripk1-IN-17 will be crucial to fully elucidate its therapeutic potential in inflammatory diseases.

References

- 1. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of RIPK1 Inhibitors: A Technical Guide for Researchers

Disclaimer: Initial searches for a specific compound designated "Ripk1-IN-17" did not yield any publicly available pharmacokinetic data. Therefore, this guide provides a comprehensive overview of the pharmacokinetic principles and experimental approaches for well-characterized Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, serving as a valuable resource for researchers and drug development professionals in this field. The data and methodologies presented are drawn from published studies on representative RIPK1 inhibitors.

Introduction to RIPK1 and its Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, and necroptosis.[1][2] Its kinase activity is a key driver of inflammatory diseases, making it an attractive therapeutic target.[3][4] The development of small molecule inhibitors targeting RIPK1 has shown promise in various preclinical models of human diseases.[3] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these inhibitors is crucial for their successful clinical translation.

Pharmacokinetics of Representative RIPK1 Inhibitors

While data for "Ripk1-IN-17" is unavailable, studies on other RIPK1 inhibitors, such as GSK2982772 and GSK547, provide valuable insights into the expected pharmacokinetic profiles of this class of compounds.

Table 1: Summary of Pharmacokinetic Parameters for Select RIPK1 Inhibitors

| Compound | Species | Dose | Administration Route | Cmax | Tmax | Key Findings | Reference |

| GSK2982772 | Human | 0.1 - 120 mg (single dose) | Oral | Dose-proportional | Not specified | Approximately linear PK over the dose range studied. No evidence of drug accumulation upon repeat dosing. | |

| GSK2982772 | Human | 20 mg QD - 120 mg BID (14 days) | Oral | Not specified | Not specified | Well-tolerated with repeat dosing. | |

| GSK547 | Mouse | 0.01, 0.1, 1, 10 mg/kg | Oral | Dose-dependent increase | ~0.5 - 2 hours | Drug concentration increased dose-dependently, correlating with in vivo efficacy. | |

| GSK547 | Mouse | 9.6 and 96 mg/kg/day (in food) | Oral | Steady-state achieved | Peak and trough measured | Administration in food achieved a steady-state concentration. | |

| DHP77 | Not Specified | Not specified | Not specified | Not specified | Not specified | Reported to have good pharmacokinetic characteristics in a variety of species and good stability in rat and human hepatocytes. |

Experimental Protocols for In Vivo Pharmacokinetic Studies

The following outlines a general methodology for assessing the pharmacokinetics of a novel RIPK1 inhibitor, based on protocols described for existing compounds.

Animal Models and Dosing

-

Species: Mice are commonly used for initial in vivo PK/PD studies.

-

Administration: Oral gavage is a frequent route for administering RIPK1 inhibitors to assess their potential for oral bioavailability. Compounds can also be mixed with a food base for chronic dosing studies.

-

Dose Selection: A range of doses is typically evaluated to determine dose-dependent pharmacokinetics and to correlate drug exposure with pharmacodynamic effects.

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected at various time points post-administration to characterize the absorption, distribution, and elimination phases.

-

Bioanalysis: Plasma concentrations of the inhibitor are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Parameter Calculation

Standard non-compartmental analysis is used to determine key PK parameters including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

-

t1/2: Elimination half-life.

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway

RIPK1 is a key signaling node downstream of tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, RIPK1 can initiate distinct cellular outcomes. In one pathway, RIPK1 acts as a scaffold to promote the activation of NF-κB, leading to cell survival and inflammation. Alternatively, under specific conditions, the kinase activity of RIPK1 can trigger programmed cell death pathways, including apoptosis and necroptosis.

Experimental Workflow for PK/PD Analysis

A typical workflow for evaluating a novel RIPK1 inhibitor involves a series of in vitro and in vivo experiments to establish its pharmacokinetic profile and pharmacodynamic effects. This integrated approach is essential for determining the therapeutic potential of the compound.

Conclusion

While specific pharmacokinetic data for "Ripk1-IN-17" remains elusive, the broader landscape of RIPK1 inhibitors provides a solid foundation for understanding the key considerations in their development. The progression of compounds like GSK2982772 into clinical trials underscores the therapeutic potential of targeting RIPK1. Future research and publication of data on novel RIPK1 inhibitors will be critical for advancing this promising class of therapeutics. This guide provides a framework for researchers to design and interpret pharmacokinetic and pharmacodynamic studies for novel RIPK1 inhibitors.

References

Methodological & Application

Application Notes and Protocols for Ripk1-IN-17 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases. Ripk1-IN-17 is a potent and selective, orally active inhibitor of RIPK1 with a reported binding affinity (Kd) of 17 nM. It also exhibits inhibitory activity against RIPK3. By targeting the kinase activity of RIPK1, Ripk1-IN-17 specifically blocks the necroptotic cell death pathway through the inhibition of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL) phosphorylation. These application notes provide detailed protocols for the use of Ripk1-IN-17 in cell culture experiments to study its effects on necroptosis.

Mechanism of Action

Ripk1-IN-17 functions as a selective inhibitor of the kinase activity of RIPK1. In the necroptosis pathway, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) can trigger the formation of a signaling complex known as the necrosome when caspase-8 is inhibited.[4] This complex consists of activated RIPK1 and RIPK3, leading to the subsequent phosphorylation and activation of MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death. Ripk1-IN-17 intervenes in this cascade by preventing the autophosphorylation and activation of RIPK1, thereby inhibiting the downstream phosphorylation of RIPK3 and MLKL and ultimately blocking necroptotic cell death.

Data Presentation

Table 1: In Vitro Activity of Ripk1-IN-17 and Reference Compounds

| Compound | Target(s) | In Vitro Potency | Cell-Based Assay | Effective Concentration (Suggested) |

| Ripk1-IN-17 | RIPK1, RIPK3 | Kd = 17 nM (RIPK1) | Inhibition of Necroptosis | 10 nM - 1 µM |

| Necrostatin-1 (Nec-1) | RIPK1 | IC50 = 182 nM | Inhibition of Necroptosis in Jurkat cells | 1 - 30 µM |

| GSK2982772 | RIPK1 | IC50 = 16 nM | Inhibition of TNF-induced necroptosis | 10 nM - 1 µM |

Note: The effective concentration for Ripk1-IN-17 is a suggested starting range for experimental optimization, based on the potency of similar RIPK1 inhibitors. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Signaling Pathway Diagram

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by Ripk1-IN-17.

Experimental Protocols

Protocol 1: Induction of Necroptosis and Inhibition by Ripk1-IN-17 in Cell Culture

This protocol describes a general procedure to induce necroptosis in a susceptible cell line (e.g., L929, HT-29, or MEFs) and to evaluate the inhibitory effect of Ripk1-IN-17.

Materials:

-

Necroptosis-sensitive cell line (e.g., L929, HT-29)

-

Complete cell culture medium

-

Ripk1-IN-17 (stock solution in DMSO)

-

Human or mouse TNF-α (depending on the cell line)

-

SMAC mimetic (e.g., BV6 or SM-164)

-

Pan-caspase inhibitor (e.g., zVAD-fmk)

-

96-well and 6-well tissue culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®, neutral red, or propidium iodide)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer for western blotting

-

Antibodies for western blotting (p-RIPK1 Ser166, total RIPK1, p-RIPK3, total RIPK3, p-MLKL, total MLKL, and a loading control like GAPDH or β-actin)

Procedure:

-

Cell Seeding:

-

For cell viability assays, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

For western blotting, seed cells in a 6-well plate to achieve 80-90% confluency.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Ripk1-IN-17 in complete cell culture medium. A suggested starting concentration range is 10 nM to 1 µM. Include a DMSO vehicle control.

-

Pre-treat the cells with the different concentrations of Ripk1-IN-17 or vehicle control for 1-2 hours.

-

-

Induction of Necroptosis:

-

Prepare a necroptosis induction cocktail containing TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (TSZ). The final concentrations will need to be optimized for each cell line, but common starting points are:

-

TNF-α: 10-100 ng/mL

-

SMAC mimetic (BV6 or SM-164): 100-500 nM

-

zVAD-fmk: 20-50 µM

-

-

Add the necroptosis induction cocktail to the wells already containing Ripk1-IN-17 or vehicle.

-

Include control wells: untreated cells, cells with Ripk1-IN-17 alone, and cells with the necroptosis induction cocktail alone.

-

-

Incubation:

-

Incubate the plates for a period sufficient to observe cell death, typically 6-24 hours. The optimal time should be determined empirically.

-

-

Assessment of Cell Viability:

-

Perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® for ATP measurement, neutral red staining for lysosomal integrity, or propidium iodide staining followed by flow cytometry for membrane permeability).

-

-

Western Blot Analysis:

-

For protein analysis, aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration, and prepare samples for SDS-PAGE.

-

Perform western blotting using antibodies against p-RIPK1, total RIPK1, p-RIPK3, total RIPK3, p-MLKL, and total MLKL to confirm the inhibition of the necroptotic pathway.

-

Experimental Workflow Diagram

Caption: Workflow for assessing Ripk1-IN-17's inhibition of necroptosis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low necroptosis induction | Cell line is not sensitive to necroptosis. | Use a known necroptosis-sensitive cell line (e.g., L929, HT-29). |

| Suboptimal concentrations of stimuli. | Titrate TNF-α, SMAC mimetic, and zVAD-fmk to find the optimal concentrations for your cell line. | |

| High background cell death in controls | Compound toxicity. | Test the toxicity of Ripk1-IN-17 and the vehicle (DMSO) alone at the concentrations used. |

| Poor cell health. | Ensure cells are healthy and not overgrown before starting the experiment. | |

| Inconsistent western blot results | Inefficient protein extraction of necrosome components. | Use a lysis buffer optimized for membrane-associated and aggregated proteins. |

| Phosphatase activity during lysis. | Ensure fresh and effective phosphatase inhibitors are included in the lysis buffer. |

Conclusion

Ripk1-IN-17 is a valuable tool for investigating the role of RIPK1-mediated necroptosis in various biological and pathological processes. The provided protocols offer a framework for utilizing this inhibitor in cell culture-based assays. Due to the variability between cell lines, optimization of reagent concentrations and incubation times is crucial for obtaining robust and reproducible results. Careful experimental design, including appropriate controls, will ensure the accurate interpretation of the inhibitory effects of Ripk1-IN-17 on the necroptotic signaling pathway.

References

Application Notes and Protocols: Detecting p-RIPK1 Inhibition by Ripk1-IN-17 via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways involved in inflammation, apoptosis, and necroptosis.[1][2] The kinase activity of RIPK1 is a key driver of these processes, and its phosphorylation, particularly at serine 166 (p-RIPK1 Ser166), is a widely recognized biomarker for its activation.[3][4] Consequently, inhibiting RIPK1 kinase activity presents a promising therapeutic strategy for a variety of inflammatory and neurodegenerative diseases.[5] Ripk1-IN-17 is a potent and specific inhibitor of RIPK1 kinase activity. This application note provides a detailed protocol for detecting the inhibition of RIPK1 phosphorylation at Ser166 in cultured cells treated with Ripk1-IN-17 using Western blotting.

RIPK1 Signaling Pathway